molecular formula C19H23N5O4S2 B11289548 Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

Cat. No.: B11289548
M. Wt: 449.6 g/mol
InChI Key: FSAFOEOMQNTZAU-UHFFFAOYSA-N
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Description

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a valuable candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents like ethanol, can also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)PROPANOATE is unique due to the combination of the triazole and pyridazine rings in its structure. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C19H23N5O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate

InChI

InChI=1S/C19H23N5O4S2/c1-4-28-19(25)14(3)29-18-10-9-16-21-22-17(24(16)23-18)11-12-20-30(26,27)15-7-5-13(2)6-8-15/h5-10,14,20H,4,11-12H2,1-3H3

InChI Key

FSAFOEOMQNTZAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1

Origin of Product

United States

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